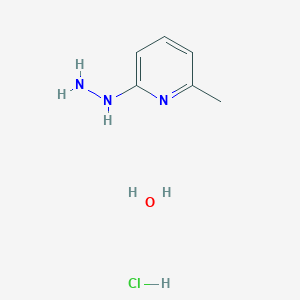

2-Hydrazino-6-methylpyridine hydrochloride hydrate

Description

Properties

IUPAC Name |

(6-methylpyridin-2-yl)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH.H2O/c1-5-3-2-4-6(8-5)9-7;;/h2-4H,7H2,1H3,(H,8,9);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFYSKIWSPTRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NN.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridines with Hydrazine Hydrate

One of the most established methods to prepare 2-hydrazinopyridine derivatives, including 2-Hydrazino-6-methylpyridine hydrochloride hydrate, involves the nucleophilic substitution of a halogen atom on a pyridine ring by hydrazine hydrate.

- Starting Material: 2-fluoro-6-methylpyridine or 2-chloro-6-methylpyridine.

- Reagent: Hydrazine hydrate (typically 70-80% aqueous solution).

- Solvent: Polar aprotic solvents such as 2-ethoxyethanol or alcohols like methanol.

- Conditions: Heating at reflux or elevated temperatures (~100–130 °C) for 10–16 hours.

- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation.

- 500 mg (4.5 mmol) of 2-fluoro-6-methylpyridine dissolved in 7.5 mL of 2-ethoxyethanol.

- 1.1 mL (22.5 mmol) hydrazine hydrate added.

- Stirred at reflux (~135 °C) for 16 hours.

- After reaction, cooled, concentrated, extracted with ethyl acetate, dried, and evaporated to yield 2-hydrazino-6-methylpyridine with approximately 81% yield.

Preparation of Pyridine Halide Precursors via Catalytic Hydrogenation

A key step in some industrial methods is preparing the halogenated pyridine precursor via selective hydrogen substitution reactions:

- Starting Material: 2,3,6-trichloropyridine.

- Catalyst: Mixed supported catalysts such as platinum/carbon (Pt/C) and palladium/carbon (Pd/C).

- Solvent: Methanol.

- Base: Combination of pyridine and sodium hydroxide to maintain pH and promote reaction.

- Conditions: Hydrogen pressure of 0.2–0.4 MPa, temperature 20–40 °C.

- Outcome: Selective hydrogen substitution to obtain 2,3-dichloropyridine with high purity (~97.6%) and yield (~88.5%).

This precursor is then reacted with hydrazine hydrate in solvents such as N,N-dimethylpropanolamine at elevated temperatures (around 130 °C) for 10 hours to afford the hydrazino derivative with high purity (~99.7%) and yield (~95%).

Detailed Reaction Conditions and Parameters

| Step | Reactants/Conditions | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,3,6-trichloropyridine, H2, NaOH, pyridine | Methanol | 25–30 | 0.3 | ~10 | 88.5 | 97.6 | Catalytic hydrogenation with Pt/C, Pd/C |

| 2 | 2,3-dichloropyridine + hydrazine hydrate | N,N-dimethylpropanolamine | 130 | Atmospheric | 10 | 95 | 99.7 | Reflux under nitrogen, crystallization |

| 3 | 2-fluoro-6-methylpyridine + hydrazine hydrate | 2-ethoxyethanol | Reflux (~135) | Atmospheric | 16 | 81 | Not specified | Laboratory scale, extraction and drying |

Purification and Post-Treatment

- After reaction completion, the mixture is cooled to room temperature to induce crystallization.

- The solid product is separated by centrifugation or filtration.

- Washing with water removes residual solvents and salts.

- Drying under vacuum or in a dryer at ~60 °C yields the final product.

- Recovery of solvents and catalysts is performed by distillation and filtration for economic and environmental benefits.

Research Findings and Industrial Relevance

- The use of mixed catalysts (Pt/C and Pd/C) and combination of strong and weak bases improves selectivity and reaction rates in the hydrogen substitution step.

- Methanol as a solvent in the hydrogenation step offers better solubility and cost-effectiveness compared to amides or alcohol amines.

- The two-step process (hydrogen substitution followed by hydrazine substitution) allows high purity and yield, suitable for industrial scale-up.

- Alternative direct substitution of halogenated pyridines with hydrazine hydrate in alcohol solvents provides a simpler laboratory-scale synthesis route with moderate to good yields.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|---|

| Catalytic Hydrogenation + Hydrazine Substitution | 2,3,6-trichloropyridine | H2, NaOH, pyridine, hydrazine hydrate | Methanol, N,N-dimethylpropanolamine | 25–30 (H2 step), 130 (hydrazine step) | 88.5 (H2 step), 95 (hydrazine step) | 97.6 (H2 step), 99.7 (hydrazine step) | Industrial scale | High purity, high yield, catalyst recovery |

| Direct Nucleophilic Substitution | 2-fluoro-6-methylpyridine | Hydrazine hydrate | 2-ethoxyethanol | ~135 | 81 | Not specified | Laboratory scale | Simpler, moderate yield |

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-methylpyridine hydrochloride hydrate undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the hydrazine group to amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvent systems .

Major Products Formed

Major products formed from these reactions include azo compounds, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Research indicates that pyridine compounds, including derivatives such as 2-hydrazino-6-methylpyridine hydrochloride hydrate, exhibit significant antimicrobial and antiviral properties. Studies have shown that certain pyridine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Synthesis of Bioactive Compounds

The compound can serve as an intermediate in synthesizing more complex bioactive molecules. For instance, it can be utilized in the synthesis of hydrazone derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer effects. The synthesis process typically involves the reaction of this compound with various aldehydes or ketones under acidic or basic conditions .

Agricultural Chemistry

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Pyridine derivatives are widely used in agrochemicals due to their ability to act as herbicides and insecticides. The compound's efficacy against specific pests can be evaluated through field trials, contributing to the formulation of safer and more effective agricultural products .

Cosmetic Formulations

Topical Applications

Recent studies have explored the incorporation of pyridine derivatives in cosmetic formulations due to their potential skin benefits. For instance, formulations utilizing hydrazine derivatives have been shown to enhance skin hydration and improve the overall texture of topical products. The use of this compound in creams and lotions could leverage its moisturizing properties while ensuring product stability .

Case Studies

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-methylpyridine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methylpyridine-2-carbonyl Chloride Hydrochloride

- Structure: Replaces the hydrazino group with a carbonyl chloride, retaining the 6-methylpyridine backbone.

- Reactivity: Functions as an acylating agent due to the electrophilic carbonyl chloride group, unlike the nucleophilic hydrazino group in the target compound.

- Applications : Used in peptide synthesis and as a precursor for amide bond formation. Its hydrochloride form enhances stability during storage .

- Key Data: Property Value Molecular Formula C₇H₇Cl₂NO Molar Mass 192.04 g/mol Functional Groups Carbonyl chloride, pyridine

Hydrazinecarbothioamide Derivatives

- Structure : Contains a hydrazine core linked to a thioamide group (e.g., Hydrazinecarbothioamide, N,N-dipropyl-2-(2-pyridinemethylene)-, copper(II) chloride complex).

- Reactivity : Thioamide groups enable metal coordination (e.g., with Cu²⁺), while hydrazine supports redox activity.

- Applications : Demonstrated antifungal and antibacterial activity in studies against Candida species .

Key Data :

Property Value Molecular Formula C₂H₅N₃S (base structure) Functional Groups Hydrazine, thioamide

Phenylhydrazine Hydrochloride

- Structure : Simplest aromatic hydrazine derivative (phenyl group + hydrazine hydrochloride).

- Reactivity : Lacks the pyridine ring, reducing aromatic stabilization but retaining strong nucleophilic hydrazine reactivity.

- Applications : Widely used in organic synthesis for Fischer indole synthesis and derivatization of carbonyl compounds .

Key Data :

Property Value Molecular Formula C₆H₈ClN₂ Molar Mass 144.60 g/mol

Comparative Analysis Table

*Calculated based on structural assumptions.

Research Findings and Implications

- Synergistic Effects in Medicinal Chemistry: Compounds like Ripasudil hydrochloride hydrate (a ROCK inhibitor) demonstrate that hydrochloride hydrates can enhance therapeutic efficacy, particularly in reducing intraocular pressure .

- Synthetic Versatility : The methylpyridine backbone in analogs like 6-methylpyridine-2-carbonyl chloride hydrochloride enables diverse functionalization, which could be replicated in the target compound for tailored synthesis .

- Antimicrobial Potential: Hydrazine derivatives with metal-coordinating groups (e.g., copper complexes in ) highlight the role of hydrazino-pyridine compounds in developing antimicrobial agents .

Biological Activity

Overview of the Compound

2-Hydrazino-6-methylpyridine hydrochloride hydrate, with the molecular formula CHN·ClH·HO, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a hydrazine group which is known for its reactivity and ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with molecular targets. The hydrazine moiety can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, it has been tested against human pancreatic cancer (Patu8988), esophagus cancer (ECA109), and gastric cancer (SGC7901) cell lines using the MTT assay, showing promising cytotoxic effects .

Antimicrobial Activity

The compound also displays antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 64 to 512 µg/mL, indicating its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Hydrazinopyridine | Simple hydrazine derivative | Moderate anticancer activity |

| 2-Hydrazino-4-methylpyridine | Similar substitution pattern | Antimicrobial properties |

| 2-Hydrazino-5-methylpyridine | Variations in methyl substitution | Limited studies on biological effects |

This table highlights that while similar compounds exist, the specific substitution pattern in 2-Hydrazino-6-methylpyridine gives it distinct biological properties.

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various cancer cell lines revealed that this compound induced apoptosis effectively, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, this compound demonstrated significant inhibition against pathogenic bacteria. The results were consistent across multiple trials, reinforcing its viability as an antibacterial agent .

- Mechanistic Insights : Further investigations into the mechanism of action have shown that the compound's interactions with enzymes can lead to altered metabolic pathways, which may contribute to its anticancer and antimicrobial effects .

Q & A

Basic: What is the standard synthetic route for 2-Hydrazino-6-methylpyridine hydrochloride hydrate, and what reaction conditions are critical for success?

The synthesis typically involves nucleophilic substitution or hydrazine coupling. A common method includes refluxing 2-chloro-6-methylpyridine with hydrazine hydrate in ethanol under controlled temperature (70–80°C) for 3–5 hours . Critical parameters include:

- Solvent choice : Ethanol or acetonitrile is preferred for solubility and reaction efficiency .

- Stoichiometry : A 1:1 molar ratio of hydrazine to precursor ensures minimal side products.

- Purification : Cooling the reaction mixture yields crystalline solids, which are filtered, washed with cold ethanol, and dried at 70–80°C (yield ~90%) .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- NMR (¹H/¹³C) : To verify hydrazino (-NH-NH₂) and methyl (-CH₃) groups.

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C) confirm functional groups .

- HPLC : Reverse-phase methods with C18 columns and UV detection (λ = 254 nm) are effective for purity assessment. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

Advanced: How can synthesis be optimized to enhance yield and minimize impurities?

- Temperature control : Maintaining reflux temperatures prevents thermal degradation of hydrazine.

- Catalysts : Adding CuSO₄ (0.5–1 mol%) accelerates coupling reactions .

- Workup modifications : Post-reaction solvent removal under reduced pressure followed by column chromatography (silica gel, CH₂Cl₂/MeOH) resolves impurities from byproducts like azo compounds .

Advanced: What analytical strategies are recommended for quantifying this compound in biological matrices?

- RP-HPLC with AQbD : A Quality-by-Design approach optimizes parameters (pH, column temperature, gradient). For example:

- LC-MS/MS : For trace analysis, electrospray ionization (ESI+) in MRM mode improves specificity .

Advanced: How do reaction mechanisms differ when synthesizing hydrazones versus azo derivatives?

- Hydrazones : Formed via condensation with carbonyl compounds (e.g., acetylpyridine) in ethanol under reflux. The hydrazino group acts as a nucleophile, attacking carbonyl carbons to form Schiff bases .

- Azo compounds : Require oxidation (e.g., Ag₂O) of hydrazino groups to diazonium intermediates, followed by coupling with electron-rich aromatics. Side reactions (e.g., overoxidation) are mitigated by controlling reaction time and oxidant stoichiometry .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-check NMR shifts with computational tools (DFT calculations) to resolve ambiguities.

- X-ray crystallography : Definitive for resolving isomeric or tautomeric forms .

- Controlled hydrolysis : Hydrolyzing derivatives (e.g., hydrazones) and analyzing products can confirm functional group assignments .

Advanced: What strategies mitigate side reactions during nucleophilic substitution?

- Protecting groups : Temporarily blocking reactive sites (e.g., methyl groups) with acetyl or benzoyl groups prevents undesired substitutions.

- Solvent polarity : Using DMF or DMSO enhances nucleophilicity of hydrazine, reducing reaction time and side products .

- Inert atmosphere : Nitrogen purging minimizes oxidation of hydrazino groups to azides .

Advanced: How to validate a new HPLC method for this compound per ICH guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.